2-{[(4-chlorophenyl)methyl]sulfanyl}-1-cyclopropanecarbonyl-4,5-dihydro-1H-imidazole
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Overview
Description
2-{[(4-chlorophenyl)methyl]sulfanyl}-1-cyclopropanecarbonyl-4,5-dihydro-1H-imidazole is a synthetic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a cyclopropane ring and a 4-chlorophenyl group, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-cyclopropanecarbonyl-4,5-dihydro-1H-imidazole typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Introduction of the Cyclopropane Ring: The cyclopropane ring can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Attachment of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be attached through nucleophilic substitution reactions, where a suitable leaving group on the imidazole ring is replaced by the 4-chlorophenyl group.
Industrial production methods may involve optimizing these synthetic routes for higher yields and purity, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
2-{[(4-chlorophenyl)methyl]sulfanyl}-1-cyclopropanecarbonyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the 4-chlorophenyl group with other functional groups, depending on the reagents and conditions used.
Common reagents include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. Major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and substituted imidazoles.
Scientific Research Applications
2-{[(4-chlorophenyl)methyl]sulfanyl}-1-cyclopropanecarbonyl-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein-ligand interactions.
Industry: The compound can be used in the development of new materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-cyclopropanecarbonyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions in enzymes, inhibiting their activity. The 4-chlorophenyl group may enhance the compound’s binding affinity and specificity. The cyclopropane ring provides structural rigidity, contributing to the compound’s stability and bioactivity.
Comparison with Similar Compounds
Similar compounds include other imidazole derivatives such as:
Metronidazole: An antibacterial and antiprotozoal agent.
Clotrimazole: An antifungal medication.
Ketoconazole: An antifungal agent used in various treatments.
Compared to these compounds, 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-cyclopropanecarbonyl-4,5-dihydro-1H-imidazole is unique due to its cyclopropane ring and 4-chlorophenyl group, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclopropylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c15-12-5-1-10(2-6-12)9-19-14-16-7-8-17(14)13(18)11-3-4-11/h1-2,5-6,11H,3-4,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXSCUIGOWGMQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN=C2SCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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